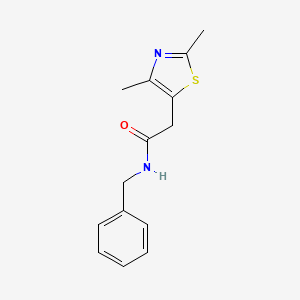

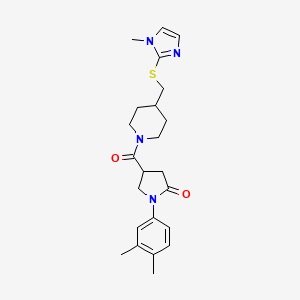

![molecular formula C22H29N3O3 B2744969 N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[4-(propan-2-yl)phenyl]ethanediamide CAS No. 953159-33-6](/img/structure/B2744969.png)

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[4-(propan-2-yl)phenyl]ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furan and piperidine rings, the attachment of the isopropylphenyl group, and the formation of the oxalamide group .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the furan ring is aromatic and may undergo electrophilic aromatic substitution. The oxalamide group could potentially undergo hydrolysis .Scientific Research Applications

Catalytic Activity Enhancement

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide, as part of the broader family of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) ligands, has been identified to significantly promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method facilitates the coupling of a wide array of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines under relatively low catalyst loadings and temperatures. Particularly, the application extends to the direct monoarylation of piperazine with (hetero)aryl bromides, yielding compounds of pharmaceutical relevance (Bhunia, Kumar, & Ma, 2017).

Neuroinflammation Imaging

Another remarkable application of derivatives similar to N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide is in positron emission tomography (PET) imaging of neuroinflammation. Compounds like [11C]CPPC, which share structural features with the oxalamide class, target the CSF1R receptor on microglia, offering a non-invasive method to image neuroinflammatory conditions in vivo. This approach has potential implications for studying a variety of neuropsychiatric disorders and monitoring neuroinflammatory responses to therapies (Horti et al., 2019).

Enhanced DNA Binding

The furan moiety, a common structural element in this class of compounds, has been explored for its DNA-binding affinity. For instance, derivatives such as 2,5-bis(4-guanylphenyl)furan ("furamidine") demonstrate enhanced minor groove binding to DNA over similar drugs, highlighting the therapeutic potential in combating pathogens like Pneumocystis carinii (Laughton et al., 1995).

Metal Complex Formation

Compounds containing the furan ring and exhibiting structural similarities to N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide have been shown to form metal complexes with therapeutic potentials. These complexes have been synthesized and characterized, revealing potential applications ranging from antimicrobial to catalytic activities (Patel, 2020).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3/c1-16(2)18-5-7-19(8-6-18)24-22(27)21(26)23-14-17-9-11-25(12-10-17)15-20-4-3-13-28-20/h3-8,13,16-17H,9-12,14-15H2,1-2H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLITWVSXRPFSAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

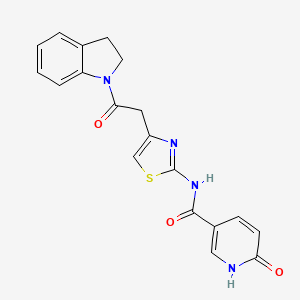

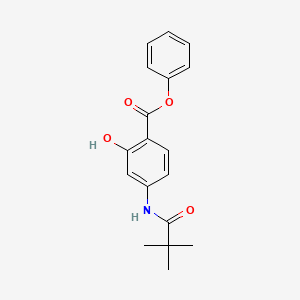

![Tert-butyl 4-[4-chloro-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B2744886.png)

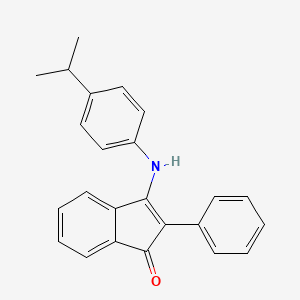

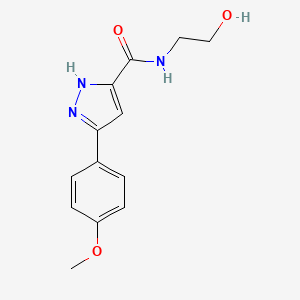

![2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2744892.png)

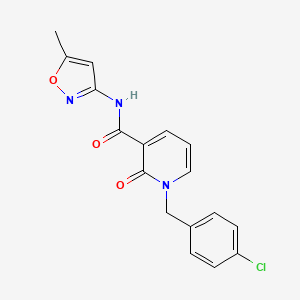

![3-(Propan-2-yl)-5h,6h,7h,8h-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2744897.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2744900.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile](/img/structure/B2744901.png)

![3-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,2,4-oxadiazol-5-amine](/img/structure/B2744904.png)

![N-(4-methoxybenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2744905.png)